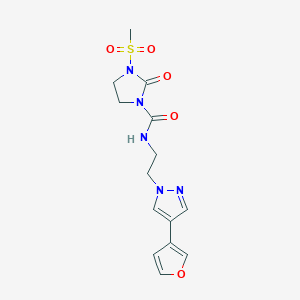

![molecular formula C20H13N3O3S B2540553 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide CAS No. 304864-27-5](/img/structure/B2540553.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide” is a benzothiazole derivative . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A specific synthesis method for “this compound” is not mentioned in the retrieved papers.Applications De Recherche Scientifique

Therapeutic Potential and Applications

Benzothiazole Derivatives in Chemotherapy Benzothiazole derivatives, including N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide, exhibit a broad spectrum of biological activities. These compounds have been extensively explored for their potential in treating various diseases, particularly cancer. The structural simplicity of benzothiazole allows for the development of chemical libraries aimed at discovering new therapeutic agents. Specifically, the 2-arylbenzothiazole moiety is being developed as an antitumor agent due to its ability to act as a ligand to various biomolecules, highlighting its significance in the field of drug discovery (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Benzothiazole Scaffolds as Chemotherapeutics The benzothiazole scaffold is a key pharmacophore in the development of antitumor agents. Recent structural modifications of this scaffold and its conjugates have led to the emergence of new antitumor agents. These developments are significant for the future of cancer chemotherapy, emphasizing the need for further exploration of benzothiazole-based compounds as potential drug candidates. Their promising biological profiles and ease of synthesis make them attractive candidates for drug development (Ahmed et al., 2012).

Antimicrobial and Antiviral Applications

Antimicrobial and Antiviral Agents Benzothiazole moieties and their derivatives have shown substantial therapeutic capabilities, including antitumor, anticancer, antioxidant, antidiabetic, antiviral, antimicrobial, and antimalarial activities. The emergence of multi-drug resistant pathogens and the COVID-19 pandemic have spurred research into the antimicrobial and antiviral capacities of benzothiazole derivatives. This research suggests a potential role for these compounds in the development of new antimicrobial or antiviral agents for clinical applications (Elamin, Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).

Mécanisme D'action

Target of Action

The primary target of N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-Nitrobenzamide is bacterial cells, specifically Mycobacterium tuberculosis . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .

Biochemical Pathways

Benzothiazole derivatives are known to interfere with the synthesis of key biomolecules in bacteria, leading to inhibition of bacterial growth .

Pharmacokinetics

A study on similar benzothiazole derivatives indicated a favorable pharmacokinetic profile .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth, specifically Mycobacterium tuberculosis . This leads to a decrease in the severity of tuberculosis infections.

Analyse Biochimique

Biochemical Properties

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide interacts with various enzymes, proteins, and other biomolecules in biochemical reactions tuberculosis .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It has been found to have inhibitory effects against M. tuberculosis, suggesting that it may influence cell function and cellular metabolism

Molecular Mechanism

tuberculosis . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Benzothiazole derivatives have been found to exhibit inhibitory effects against M. tuberculosis

Propriétés

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O3S/c24-19(13-9-11-14(12-10-13)23(25)26)21-16-6-2-1-5-15(16)20-22-17-7-3-4-8-18(17)27-20/h1-12H,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJGPHKCOFNQDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-N-[2-(methylsulfanyl)benzoyl]piperidine-1-carboxamide](/img/structure/B2540472.png)

![N-(4-chlorophenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2540473.png)

![3-[(2-Chloroacetyl)-(3,4-dihydro-2H-chromen-4-yl)amino]propanamide](/img/structure/B2540480.png)

![(Z)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540481.png)

![Methyl 2-[(2,5-dichlorobenzoyl)amino]acetate](/img/structure/B2540482.png)

![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2540483.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2540487.png)

![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2540488.png)